Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate
CAS No.: 1185004-76-5
Cat. No.: VC0014715
Molecular Formula: C11H13BrO2
Molecular Weight: 263.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185004-76-5 |
---|---|
Molecular Formula | C11H13BrO2 |
Molecular Weight | 263.164 |
IUPAC Name | methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Standard InChI | InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3 |
Standard InChI Key | JTYDXPPFLQSEAQ-WFGJKAKNSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)Br)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is characterized by specific chemical identifiers and structural features that define its properties and applications. The compound contains a bromophenyl group attached to a carbon center with two deuterated methyl groups, along with a methyl ester functional group.
Chemical Identifiers
The compound is clearly identified through several standardized chemical designations as presented in Table 1.
Parameter | Value |
---|---|
CAS Number | 1185004-76-5 |
Molecular Formula | C11H7BrD6O2 |
Molecular Weight | 263.16 g/mol |
IUPAC Name | methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
InChI | InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3 |
InChIKey | JTYDXPPFLQSEAQ-WFGJKAKNSA-N |
SMILES | [2H]C([2H])([2H])C(C1=CC=C(C=C1)Br)(C(=O)OC)C([2H])([2H])[2H] |
Table 1: Chemical identifiers for Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate
Structural Features
The compound's structure is notable for its deuterium-labeled methyl groups, where three deuterium atoms replace hydrogen atoms in each of two methyl groups attached to the central carbon atom. This isotopic labeling creates a molecule with specific spectroscopic properties that distinguish it from its non-deuterated analogs .
The bromophenyl moiety consists of a phenyl ring with a bromine atom at the para position (carbon-4). This functional group provides a reactive site for further chemical modifications, enhancing the compound's utility in organic synthesis pathways .
Physical Properties
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate possesses distinct physical characteristics that influence its handling, storage, and application in research settings.
Appearance and Basic Properties
The compound typically appears as a colorless oil at room temperature. Its physical state makes it convenient for incorporation into various reaction systems and analytical procedures .
Solubility Profile
The solubility characteristics of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate favor organic solvents, which is consistent with its structure and applications in organic chemistry. Table 2 summarizes its solubility profile.
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Hexane | Soluble |
Water | Likely insoluble (based on structure) |
Table 2: Solubility profile of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate
Applications in Chemical Research
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate has found significant utility in various areas of chemical research, particularly due to its deuterium labeling and reactive bromophenyl group.
Analytical Applications
The compound's deuterated methyl groups make it particularly valuable for spectroscopic studies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labeling creates distinctive spectral patterns that facilitate structural elucidation and reaction monitoring. The deuterated methyl groups provide clear reference points in complex spectra .
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Mass Spectrometry: The predictable fragmentation patterns resulting from the deuterium labeling enable more precise identification and quantification in mass spectrometric analyses .
Synthetic Chemistry Applications
The compound serves several important functions in synthetic organic chemistry:
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Reaction Mechanism Studies: The deuterium labeling allows researchers to track the fate of specific molecular fragments during chemical transformations, providing insights into reaction mechanisms .
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Kinetic Isotope Effect Investigations: The presence of deuterium atoms enables studies of kinetic isotope effects, which can reveal rate-determining steps in reaction pathways .
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Building Block for Complex Molecules: The reactive bromophenyl group provides a handle for further functionalization through various coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig protocols.
Pharmaceutical Research
In pharmaceutical development, deuterated compounds like Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate serve important roles:
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Metabolic Studies: Deuterium labeling can alter metabolic stability, potentially extending drug half-life by slowing down oxidative metabolism at the labeled positions .
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ADME Investigations: The compound may serve as an intermediate in the synthesis of deuterated drug candidates used to study absorption, distribution, metabolism, and excretion (ADME) properties .
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate shares structural similarities with other bromophenyl-containing compounds but is distinguished by its deuterium labeling. Table 3 compares this compound with related structures referenced in the search results.
Table 3: Comparison of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate with related compounds
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